cyanomethyl N,N-dimethylcarbamate

Description

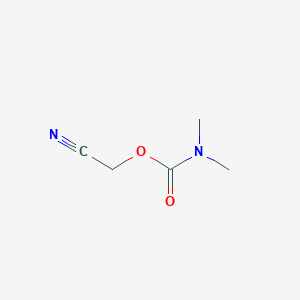

Cyanomethyl N,N-dimethylcarbamate (CAS: 153648-59-0) is a carbamate derivative characterized by a cyanomethyl group (-CH2CN) esterified to the carbamate functional group (O-C(=O)-N(CH3)2). It is structurally distinct due to the presence of both a nitrile and a dimethylamino moiety, which may influence its reactivity and biological activity. Synonyms include Carbamic acid, dimethyl-, cyanomethyl ester (9CI) .

Properties

CAS No. |

153648-59-0 |

|---|---|

Molecular Formula |

C5H8N2O2 |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

cyanomethyl N,N-dimethylcarbamate |

InChI |

InChI=1S/C5H8N2O2/c1-7(2)5(8)9-4-3-6/h4H2,1-2H3 |

InChI Key |

DNGSJAVLBDTSLA-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)OCC#N |

Canonical SMILES |

CN(C)C(=O)OCC#N |

Synonyms |

Carbamic acid, dimethyl-, cyanomethyl ester (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl N,N-Dimethylcarbamate

- Structure: Ethyl group (-CH2CH3) replaces the cyanomethyl substituent.

- Biological Activity : Ethyl N,N-dimethylcarbamate lacks teratogenicity in Syrian hamsters, unlike ethyl carbamate (urethan), which induces growth retardation and malformations . This highlights the critical role of substituents in modulating biological effects.

Cyclohexyl-N,N-Dimethylcarbamate

- Structure: Cyclohexyl group replaces the cyanomethyl substituent.

- Conformational Behavior : Exhibits solvent-dependent conformational equilibrium. In CCl4, the equatorial conformation dominates due to 1,3-diaxial steric hindrance. In polar solvents like CD3CN, solvation reduces axial interactions, increasing axial conformer populations .

- Synthesis: Prepared via established carbamate-forming reactions, such as coupling cyclohexanol with N,N-dimethylcarbamoyl chloride .

Diethyl [(N,N-Dimethylamino)cyanomethyl]phosphonate

- Structure: Phosphonate analog with a diethyl phosphoryl group and cyanomethyl-dimethylamino substituent.

- Synthesis: Synthesized from diethyl phosphite and (N,N-dimethylamino)(methoxy)cyanomethane under phase transfer catalysis or butyllithium conditions .

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.